molecular formula C11H8N2 B13874262 Pyrazolo[1,5-a]quinoline

Pyrazolo[1,5-a]quinoline

Katalognummer: B13874262
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: ZUYFXIZENFOHFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-a]quinoline is a heterocyclic compound that has garnered significant interest in recent years due to its unique structural features and potential applications in various fields. This compound consists of a fused ring system combining a pyrazole ring and a quinoline ring, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]quinoline can be achieved through various methods. One notable method involves a novel combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions. This transition-metal-free approach provides an efficient route to obtain pyrazolo[1,5-a]quinolines . Another method involves the condensation of corresponding acids followed by cyclization and substitution reactions under specific conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of transition-metal-free conditions and efficient reaction pathways makes these methods suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazolo[1,5-a]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents and catalysts to achieve optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of pyrazolo[1,5-a]quinoline and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the this compound derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H8N2

Molekulargewicht

168.19 g/mol

IUPAC-Name

pyrazolo[1,5-a]quinoline

InChI

InChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-8-12-13(10)11/h1-8H

InChI-Schlüssel

ZUYFXIZENFOHFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=CC=NN32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.